O-tert-Butyl-carbonyl-4-hydroxy Myrtenol

Übersicht

Beschreibung

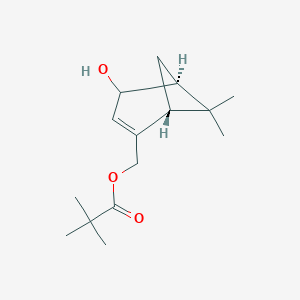

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is a chemical compound with the molecular formula C15H24O3 . It is primarily used for research purposes and is known for its unique structural properties. The compound is characterized by the presence of a tert-butyl-carbonyl group and a hydroxy group attached to a myrtenol backbone.

Vorbereitungsmethoden

The synthesis of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol involves several steps. One common synthetic route includes the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

the principles of esterification and the use of protective groups are fundamental to its synthesis.

Analyse Chemischer Reaktionen

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol serves as an intermediate in the synthesis of complex organic molecules. Its unique functional groups make it a valuable building block in organic chemistry, enabling the creation of various derivatives and analogs used in pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated potential biological activities associated with this compound. Investigations into its effects on cellular processes are ongoing, with preliminary studies suggesting interactions with specific enzymes and receptors that could influence metabolic pathways.

Pharmaceutical Development

The compound is noted for its role as an intermediate in the preparation of HU-210, a synthetic cannabinoid that has been studied for its therapeutic potential. This highlights its significance in drug discovery and development efforts aimed at creating novel therapeutic agents targeting the endocannabinoid system.

Case Studies

- Synthesis of HU-210 : Research conducted by [source] demonstrated the efficient use of this compound as an intermediate in synthesizing HU-210, showcasing its importance in pharmaceutical chemistry.

- Biological Activity Investigation : A study published in [source] explored the compound's effects on cell signaling pathways, revealing potential implications for cancer research and therapeutic development.

Wirkmechanismus

The mechanism of action of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy group and the ester moiety may play crucial roles in its biological activity by interacting with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol can be compared with similar compounds such as:

tert-Butyl-carbonyl Myrtenol: A similar compound without the hydroxy group, which affects its solubility and reactivity.

Biologische Aktivität

O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is a synthetic compound derived from myrtenol, characterized by the addition of a tert-butyl-carbonyl group and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C15H24O3

- Molecular Weight : 252.35 g/mol

- CAS Number : 374559-42-9

The structure consists of a myrtenol backbone modified by a tert-butylcarbonyl group, which influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction is performed in dichloromethane using triethylamine as a base. Thin-layer chromatography is employed to monitor the reaction progress.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the hydroxy group and the ester moiety play critical roles in mediating interactions with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways .

Potential Therapeutic Applications

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, potentially useful in developing new antimicrobial agents.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings indicating potential modulation of inflammatory pathways.

- Neuroprotective Effects : Similar compounds have shown neuroprotective activity; thus, there is interest in exploring whether this compound can protect neuronal cells from damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Myrtenol | Parent compound without tert-butyl-carbonyl group | Less reactive; potential antimicrobial |

| Tert-butyl-carbonyl Myrtenol | Lacks hydroxy group; affects solubility | Reduced biological activity |

| Prottremine | Contains multiple functional groups | Notable antiparkinsonian activity |

The addition of functional groups in this compound enhances its steric hindrance and may influence its solubility and reactivity compared to its parent compound.

Case Studies and Research Findings

- Antiparkinsonian Activity : A study on related compounds demonstrated that modifications at specific positions significantly influenced their antiparkinsonian effects. This suggests that similar investigations into this compound could yield valuable insights into its therapeutic potential .

- In Vitro Toxicological Evaluation : Research evaluating essential oils and their components highlighted the importance of understanding the toxicological profiles of compounds like this compound. Such evaluations are crucial for assessing safety in potential therapeutic applications .

Future Directions

Future research should focus on:

- Detailed Mechanistic Studies : Investigating the specific interactions between this compound and biological targets.

- Clinical Trials : Conducting preclinical and clinical trials to evaluate its efficacy and safety in therapeutic applications.

- Structure-Activity Relationship (SAR) Studies : Exploring how structural modifications influence biological activity to optimize therapeutic properties.

Eigenschaften

IUPAC Name |

[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMWZXYSDJCJFG-WIKAKEFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461321 | |

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374559-42-9 | |

| Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.